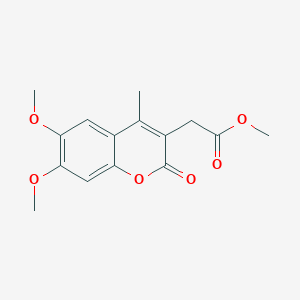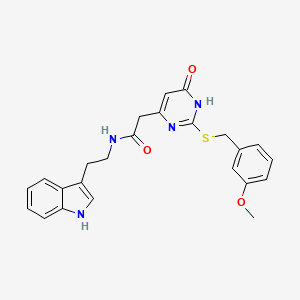![molecular formula C21H22N4O5S B2512285 N-(4-(4-Acetylpiperazin-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxol-5-carboxamid CAS No. 955734-07-3](/img/structure/B2512285.png)
N-(4-(4-Acetylpiperazin-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxol-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H22N4O5S and its molecular weight is 442.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Ergebnisse: Unter den synthetisierten Derivaten zeigte Verbindung 14p eine starke inhibitorische Wirkung auf das PARP-1-Enzym (IC50 = 0,023 μM), vergleichbar mit Olaparib (einem bekannten PARP-Inhibitor). Furanring-substituierte Derivate (14n-14q) zeigten die beste PARP-1-inhibitorische Aktivität .
- Ergebnisse: Diese Derivate weisen eine hohe Selektivität und Zielgerichtetheit auf, was auf ein Potenzial als krebsspezifische Wirkstoffe hindeutet .
- Ergebnisse: Wasserstoffbrückenbindungen waren für die PARP-1-Inhibition unerlässlich. Starke elektronegative Gruppen (z. B. Furanring) in der Benzimidazol-Seitenkette verbesserten die inhibitorische Aktivität .
Poly-ADP-Ribose-Polymerase (PARP)-Inhibition
Antiproliferative Aktivität
Molekular-Docking-Studien
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend für die Krebstherapie, neurodegenerative Erkrankungen, antivirale Forschung und die Radioempfindlichkeit ist. Weitere Studien sind erforderlich, um ihr volles Potenzial zu untersuchen und ihre Eigenschaften für klinische Anwendungen zu optimieren . 🌟
Wirkmechanismus
Target of Action
The primary target of this compound is the Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with PARP-1 by binding to its active site, inhibiting its enzymatic activity . The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of a hydrogen bond was essential for PARP-1 inhibition activities .
Biochemical Pathways
The inhibition of PARP-1 by this compound affects the DNA repair pathway. PARP-1 is involved in the base excision repair (BER) pathway, a key pathway responsible for repairing single-strand breaks in DNA . By inhibiting PARP-1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA strand breaks .
Pharmacokinetics
The compound’s inhibitory activity against parp-1 and its cellular inhibitory effects against brca-1 deficient cells (mda-mb-436) and wild cells (mcf-7) were evaluated . This suggests that the compound has the ability to penetrate cells and interact with its target, indicating good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to the accumulation of DNA damage. This can lead to cell death, particularly in cancer cells that are deficient in other DNA repair pathways . The compound displayed good antiproliferative activity on MDA-MB-436 cells and inactivity on MCF-7 cells, indicating that it has high selectivity and targeting .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide interacts with PARP-1, an enzyme involved in DNA repair and programmed cell death . The compound has been shown to inhibit the activity of PARP-1, suggesting that it may interact with this enzyme and potentially other biomolecules .
Cellular Effects
The compound has been evaluated for its inhibitory activity against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) . The results indicated that the compound displayed good antiproliferation activity on MDA-MB-436 cells and inactivity on MCF-7 cells . This suggests that N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves binding interactions with PARP-1 . The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was implied that the formation of a hydrogen bond was essential for PARP-1 inhibition activities .
Eigenschaften
IUPAC Name |
N-[4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-12(26)24-6-8-25(9-7-24)20(28)14-3-5-17-18(14)22-21(31-17)23-19(27)13-2-4-15-16(10-13)30-11-29-15/h2,4,10,14H,3,5-9,11H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUZJOYQYQDZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-({4-[3-(2,2,2-trifluoroethoxy)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2512202.png)


![3-[(adamantan-1-yl)amino]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B2512207.png)
![3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2512209.png)
![4-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2512210.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2512212.png)
![3-(Furan-2-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B2512213.png)
![6-cyclopropyl-2-({1-[2-(1H-indol-1-yl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2512217.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2512220.png)
![4-nitro-N-[3-oxo-3-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)propyl]benzamide](/img/structure/B2512221.png)
![Pyrazolo[1,5-a]pyrimidine-3-amidoxime](/img/structure/B2512225.png)
